9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane
Overview
Description
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound with the molecular formula C15H22N2O. It features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Benzyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
- 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Uniqueness
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific molecular interactions are required, such as in drug design and materials science .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-18-11-8-16-15/h1-5,16H,6-13H2 |
InChI Key |
CKGGHZHNOGPIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12COCCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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